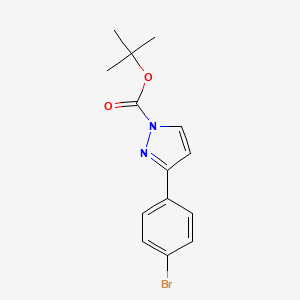

叔丁基 3-(4-溴苯基)-1H-吡唑-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和化学性质

- 新颖的合成路线: 已经开发出一种用于 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-甲酰胺的新颖且高效的合成路线。该合成具有选择性的桑德迈尔反应,并能实现这些化合物的多功能生产 (Bobko, Kaura, Evans, & Su, 2012).

- 分子结构和光谱分析: 已经探索了 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺 (BPTBMPA) 晶体的合成和结构表征。这项研究包括详细的光谱表征和密度泛函理论计算,揭示了对分子稳定性和非线性光学性质的见解 (Tamer 等人,2016).

- 多克级合成: 已经开发出一种用于多克级合成氟代吡唑-4-羧酸的方法,证明了该化合物在大规模应用中的实用性 (Iminov 等人,2015).

在材料科学中的应用

- 材料科学中的结构应用: 研究表明合成了叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯,它是像克唑替尼这样的生物活性化合物中的重要中间体。这突出了此类化合物在材料科学领域的潜在应用 (Kong 等人,2016).

超分子化学

- 氢键超分子结构: 对 5-苄基氨基-3-叔丁基-1-苯基-1H-吡唑的研究揭示了意想不到的同构和氢键超分子结构,这可能对分子相互作用和晶体工程的研究感兴趣 (Castillo, Abonía, Cobo, & Glidewell, 2009).

作用机制

Target of Action

Similar compounds have been used as intermediates in the synthesis of drugs like niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .

Mode of Action

If it acts similarly to niraparib, it may inhibit the parp enzyme, preventing the repair of dna damage in cancer cells and leading to their death .

Biochemical Pathways

If it acts similarly to niraparib, it may be involved in the dna damage response pathway .

Pharmacokinetics

Similar compounds have been shown to have a predicted boiling point of 3985±420 °C and a predicted density of 1283±006 g/cm3 .

Result of Action

If it acts similarly to niraparib, it may lead to the accumulation of dna damage in cancer cells, resulting in cell death .

Action Environment

Similar compounds have been shown to be stable under refrigeration (2-8°c) .

未来方向

属性

IUPAC Name |

tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHWVLXKXGZHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682044 |

Source

|

| Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

CAS RN |

1199773-38-0 |

Source

|

| Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)

![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)

![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)